

# Analysis of Tranilast's efficacy in patients from randomized controlled trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tranilast |           |
| Cat. No.:            | B1681356  | Get Quote |

# Tranilast: A Comparative Analysis of Efficacy in Randomized Controlled Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tranilast**'s performance against various alternatives, supported by data from randomized controlled trials (RCTs). **Tranilast**, an antiallergic agent, has been investigated for its therapeutic potential across a range of conditions, primarily due to its inhibitory effects on mast cell degranulation and modulation of the transforming growth factor-beta (TGF- $\beta$ ) signaling pathway. This document summarizes key quantitative data, experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of **Tranilast**'s efficacy.

## Data Presentation: Summary of Quantitative Data from Randomized Controlled Trials

The following tables summarize the key efficacy data from randomized controlled trials investigating **Tranilast** in various therapeutic areas.

Table 1: Efficacy of Tranilast Eye Drops in Allergic Conjunctivitis



| Outcome<br>Metric | Tranilast<br>Group | Sodium<br>Cromoglicate<br>Group | P-value    | Trial Design                                                              |
|-------------------|--------------------|---------------------------------|------------|---------------------------------------------------------------------------|
| Cure Rate         | 30.97%             | 26.32%                          | P = 0.3936 | Multi-center, randomized, single-blind, positive-control, non-inferiority |
| Efficacy Rate     | 91.15%             | 83.33%                          | P = 0.0636 | п                                                                         |

Table 2: Efficacy of Topical Tranilast 8% Liposomal Gel for Post-Cesarean Surgical Scars

| Outcome<br>Metric                                                                       | Tranilast-<br>treated Half-<br>scar | Placebo-<br>treated Half-<br>scar | P-value  | Trial Design                                |
|-----------------------------------------------------------------------------------------|-------------------------------------|-----------------------------------|----------|---------------------------------------------|
| Mean Patient and Observer Scar Assessment Scale (POSAS) Score (9 months post-treatment) | Significantly<br>lower              | Higher                            | P < .001 | Prospective,<br>double-blind,<br>split-scar |
| Patient Satisfaction with Scar Appearance                                               | Significantly<br>more satisfied     | Less satisfied                    | P = .002 | п                                           |

Table 3: Efficacy of Tranilast as an Adjunctive Therapy in Severe COVID-19



| Outcome<br>Metric                              | Tranilast +<br>Antiviral<br>Therapy Group | Antiviral<br>Therapy<br>(Control)<br>Group | P-value             | Trial Design                                  |
|------------------------------------------------|-------------------------------------------|--------------------------------------------|---------------------|-----------------------------------------------|
| Neutrophil-to-<br>Lymphocyte<br>Ratio (NLR)    | Significantly<br>lower                    | Higher                                     | P = 0.001           | Open-label,<br>randomized<br>controlled trial |
| Quantitative C-<br>reactive protein<br>(q-CRP) | Significantly<br>lower                    | Higher                                     | P = 0.002           | п                                             |
| Interleukin-1 (IL-<br>1)                       | Significantly lower                       | Higher                                     | P = 0.001           | 11                                            |
| Tumor Necrosis<br>Factor (TNF)                 | Significantly<br>lower                    | Higher                                     | P = 0.001           | п                                             |
| Lactate<br>Dehydrogenase<br>(LDH)              | Significantly<br>lower                    | Higher                                     | P = 0.046           | п                                             |
| Oxygen<br>Saturation                           | Significantly increased                   | Lower                                      | F = 7.72, P = 0.007 | п                                             |
| Hospitalization ≥<br>4 days                    | 36.6%                                     | 66.6%                                      | P = 0.045           | п                                             |
| Deaths or ICU<br>Hospitalization               | 1                                         | 4                                          | P = 0.20            | п                                             |

Table 4: Efficacy of Oral **Tranilast** in Preventing Restenosis after Percutaneous Transluminal Coronary Angioplasty (PTCA) - TREAT-2 Trial



| Outcome<br>Metric                                    | Tranilast<br>Group (n=112<br>lesions) | Placebo Group<br>(n=127<br>lesions) | P-value    | Trial Design                                                           |
|------------------------------------------------------|---------------------------------------|-------------------------------------|------------|------------------------------------------------------------------------|
| Restenosis Rate<br>(loss of ≥50% of<br>initial gain) | 18.8%                                 | 44.1%                               | P = .00005 | Multicenter,<br>randomized,<br>double-blind,<br>placebo-<br>controlled |
| Restenosis Rate (stenosis of ≥50% at follow-up)      | 25.9%                                 | 41.9%                               | P = .012   | ··                                                                     |

Table 5: Efficacy of Oral **Tranilast** in Preventing Restenosis after Percutaneous Coronary Intervention (PCI) - PRESTO Trial

| Outcome<br>Metric                                                                                                | Tranilast<br>Groups | Placebo Group | P-value        | Trial Design                                           |
|------------------------------------------------------------------------------------------------------------------|---------------------|---------------|----------------|--------------------------------------------------------|
| Primary Endpoint (Death, Myocardial Infarction, or Ischemia-driven Target Vessel Revascularizatio n at 9 months) | 15.5% to 16.1%      | 15.8%         | P=0.77 to 0.81 | Double-blind,<br>randomized,<br>placebo-<br>controlled |
| Minimal Lumen Diameter (MLD) at follow-up (Angiographic Substudy)                                                | 1.72 to 1.78 mm     | 1.76 mm       | P=0.49 to 0.89 | п                                                      |

### **Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below.

## Allergic Conjunctivitis: Tranilast vs. Sodium Cromoglicate

- Trial Design: A multi-center, randomized, single-blind, positive-control, non-inferiority clinical trial was conducted.
- Participants: 227 patients with allergic conjunctivitis were enrolled. 113 patients were assigned to the Tranilast group and 114 to the sodium cromoglicate group.
- Intervention:
  - Experimental Group: Tranilast eye drops.
  - Control Group: Sodium cromoglicate eye drops.
- Treatment Duration: 28 days.
- Outcome Measures: The primary outcomes were the cure rate and the overall efficacy rate, assessed at the end of the treatment period.

#### Post-Cesarean Surgical Scars: Topical Tranilast vs. Placebo

- Trial Design: A prospective, randomized, double-blind, placebo-controlled, split-scar study was conducted.
- Participants: 26 women who had undergone a cesarean section. Each woman's scar was divided into two halves for treatment.
- Intervention:
  - Treatment Half: Topical 8% Tranilast liposomal gel.
  - Control Half: Tranilast-free liposomal gel (placebo).
- Treatment Duration: Treatment was applied twice daily for 3 months.



Outcome Measures: Scar halves were evaluated by two investigators and the patients 9
months after the last application using the Patient and Observer Scar Assessment Scale
(POSAS). Patient satisfaction was also recorded.

#### Severe COVID-19: Tranilast as Adjunctive Therapy

- Trial Design: An open-label, single-center, randomized controlled trial.[1]
- Participants: 72 hospitalized patients with severe COVID-19 were initially chosen, with 60 patients included in the final analysis.[1] Patients were randomly assigned in a 1:1 ratio to the control and intervention groups.[1]
- Intervention:
  - Intervention Group: Received 300 mg of **Tranilast** daily for seven days in addition to standard antiviral therapy.[1]
  - Control Group: Received only standard antiviral therapy.[1]
- Outcome Measures: The expression of inflammatory cytokines (IL-1, TNF), laboratory
  markers (NLR, q-CRP, LDH), oxygen saturation, and clinical findings such as duration of
  hospitalization and mortality or ICU admission were compared between the two groups.[1]

## Prevention of Restenosis after Percutaneous Coronary Intervention (PCI)

- TREAT-2 Trial:
  - Trial Design: A multicenter, randomized, double-blinded, placebo-controlled trial.
  - Participants: 297 patients with 329 lesions who had undergone successful PTCA for both de novo and restenotic lesions.[2]
  - Intervention: Patients were randomly assigned to receive either oral Tranilast or a placebo for 3 months.[2]
  - Outcome Measures: Angiographic follow-up was performed at 3 months to assess restenosis rates, defined as a loss of 50% or more of the initial gain in lumen diameter, or



a percent stenosis of ≥50% at follow-up.[2]

- PRESTO Trial:
  - Trial Design: A large-scale, double-blind, randomized, placebo-controlled trial.
  - Participants: 11,484 patients who had undergone successful PCI.[3]
  - Intervention: Patients were randomized to receive either Tranilast (300 mg or 450 mg twice daily for 1 or 3 months) or a placebo, initiated within 4 hours after the procedure.[3]
     [4]
  - Outcome Measures: The primary endpoint was the composite of death, myocardial infarction, or ischemia-driven target vessel revascularization within 9 months.[3] An angiographic substudy measured the minimal lumen diameter (MLD) at follow-up.[3]

# Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by **Tranilast** and the workflows of the described clinical trials.



Click to download full resolution via product page

**Tranilast**'s Inhibition of Mast Cell Degranulation





Click to download full resolution via product page

Tranilast's Modulation of the TGF-β Signaling Pathway





Click to download full resolution via product page

Workflow of the Allergic Conjunctivitis RCT





Workflow of the Post-Cesarean Scar RCT

Click to download full resolution via product page

Workflow of the Post-Cesarean Scar RCT





Click to download full resolution via product page

Workflow of the Severe COVID-19 RCT







Logical Comparison of Restenosis Trials

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tranilast as an Adjunctive Therapy in Hospitalized Patients with Severe COVID- 19: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PRESTO (Prevention of restenosis with tranilast and its outcomes) protocol: a double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Analysis of Tranilast's efficacy in patients from randomized controlled trials]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1681356#analysis-of-tranilast-s-efficacy-in-patients-from-randomized-controlled-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com